![molecular formula C14H20BrN3 B13667285 3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)
3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structure that includes a bromopyridine moiety and a diazaspiro undecane core. Spiro compounds are known for their intriguing conformational and configurational properties, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane typically involves the formation of the spiro undecane core followed by the introduction of the bromopyridine group. One common method includes the reaction of a suitable diazaspiro compound with 4-bromopyridine under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups to the bromopyridine ring .
Scientific Research Applications
3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying spiro compound behavior.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. The diazaspiro core may contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Shares the spiro undecane core but lacks the bromopyridine group.
4-(4-Bromo-2-pyridinyl)morpholine: Contains a bromopyridine moiety but differs in the core structure.
Uniqueness
3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane is unique due to its combination of the bromopyridine group and the diazaspiro core. This structure imparts specific chemical and biological properties, making it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C14H20BrN3 |
|---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
3-(4-bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-1-6-17-13(11-12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
InChI Key |
APLIRTAIQGEILT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=NC=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


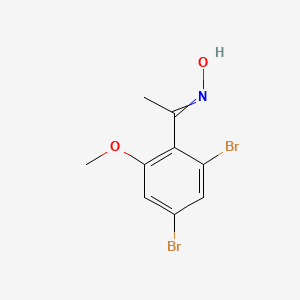
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)
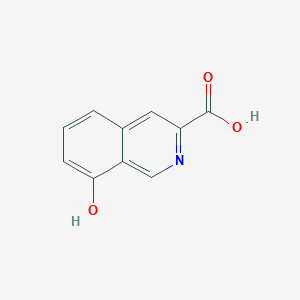

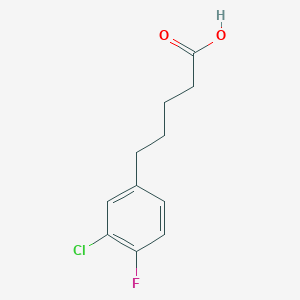
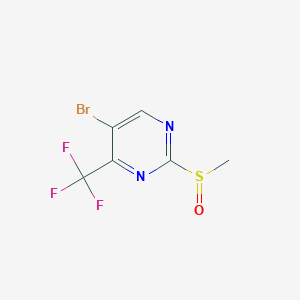
![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)

![8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13667252.png)
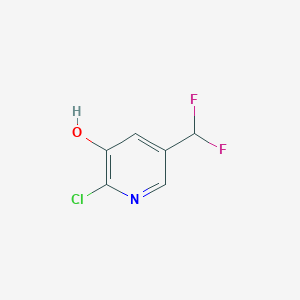
![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)

![8,8-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667291.png)

